molecular formula C8H9NO3 B12692680 Tetrahydrophthalimide epoxide CAS No. 6251-87-2

Tetrahydrophthalimide epoxide

Cat. No.: B12692680
CAS No.: 6251-87-2
M. Wt: 167.16 g/mol
InChI Key: ZNMABOBICKRSNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of epoxides, including tetrahydrophthalimide epoxide, typically involves the epoxidation of alkenes. One common method is the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid . The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxide is added to the alkene, forming the epoxide ring . This method is favored due to its stereospecificity, where cis alkenes yield cis epoxides and trans alkenes yield trans epoxides .

Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of reagents and conditions can be optimized for yield, purity, and cost-effectiveness. Catalytic asymmetric epoxidation methods, such as those employing chiral ligands with metals, are also explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrophthalimide epoxide undergoes various chemical reactions, primarily driven by the ring strain of the epoxide. These reactions include:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tetrahydrophthalimide epoxide primarily involves its reactivity as an electrophile. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the epoxide acts as a versatile intermediate .

Properties

CAS No.

6251-87-2

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

1a,2,2a,5a,6,6a-hexahydrooxireno[2,3-f]isoindole-3,5-dione

InChI

InChI=1S/C8H9NO3/c10-7-3-1-5-6(12-5)2-4(3)8(11)9-7/h3-6H,1-2H2,(H,9,10,11)

InChI Key

ZNMABOBICKRSNB-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC3C1O3)C(=O)NC2=O

Origin of Product

United States

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